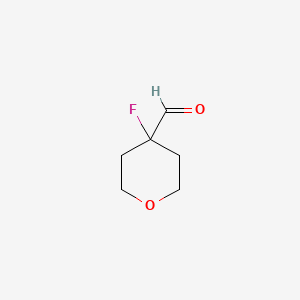
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde
描述
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is a useful research compound. Its molecular formula is C6H9FO2 and its molecular weight is 132.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is a compound with notable biological activity, particularly in the context of cancer research and cell cycle regulation. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its tetrahydropyran ring structure, which contributes to its biological activity. The fluorine atom enhances the compound's lipophilicity, influencing its interaction with biological targets.
The primary biological activity of this compound is linked to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression and transcription regulation. Inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
Table 1: Key Cyclin-Dependent Kinases (CDKs) and Their Functions
| CDK | Function | Implication in Cancer |
|---|---|---|
| CDK1 | Regulates G2/M transition | Overexpression linked to various tumors |
| CDK2 | Involved in G1/S transition | Target for anticancer drug development |
| CDK4/6 | Regulates G1 phase | Inhibition can halt tumor growth |
| CDK7/9 | Transcription regulation | Potential targets for novel therapies |
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies indicate that this compound induces apoptosis in lung cancer cells by downregulating anti-apoptotic proteins such as Mcl-1, thereby promoting cell death through the intrinsic pathway of apoptosis .
Case Study: Lung Cancer Cell Lines
In a controlled study involving A549 lung cancer cell lines, treatment with this compound resulted in:
- Reduction of Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptotic Marker Activation : Increased levels of cleaved caspase-3 and PARP were detected, indicating apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase, suggesting effective cell cycle inhibition.
Clinical Implications
The potential application of this compound as an anti-cancer agent is promising. Its ability to selectively inhibit CDKs suggests that it may be used in combination therapies to enhance the efficacy of existing treatments while minimizing side effects associated with traditional chemotherapeutics.
属性
IUPAC Name |
4-fluorooxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPCYUIRAWFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743897 | |
| Record name | 4-Fluorooxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104606-33-8 | |
| Record name | 4-Fluorooxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















